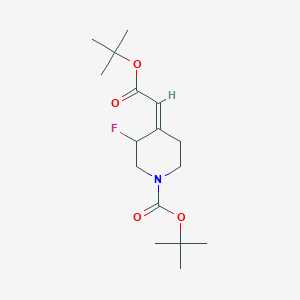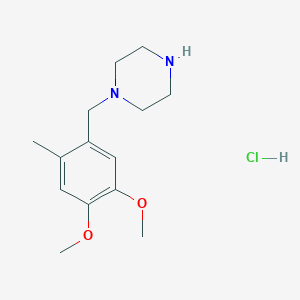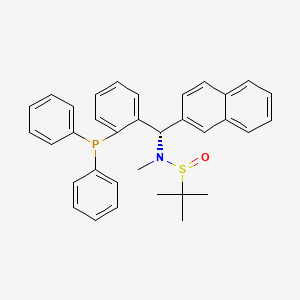
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to a pyridine ring, makes it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride typically involves the chlorination of 3-(chloromethyl)-2-(trifluoromethyl)pyridine. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a solvent, such as dichloromethane or chloroform, at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)picolinic acid
- 3-Chloro-5-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H5Cl3F3N |
|---|---|
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
5-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H4Cl2F3N.ClH/c8-2-4-1-5(9)3-13-6(4)7(10,11)12;/h1,3H,2H2;1H |
Clé InChI |
NGCOOBSGCJSXEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CCl)C(F)(F)F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)



![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)






![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)


